5-(四氢-2H-吡喃-2-基)-2-糠醛

描述

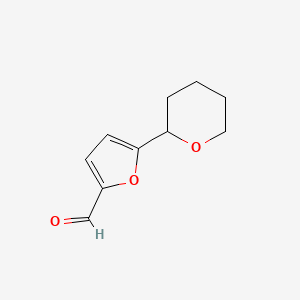

5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环化合物合成

该化合物是合成各种杂环化合物(特别是 2H-吡喃)的关键中间体。 这些结构在许多天然产物中都很重要,并被用于构建复杂的分子结构 .

价键异构体研究

它被用来研究影响2H-吡喃和1-氧杂三烯之间价键异构体的物理化学因素。 了解这种异构体对于开发这些不稳定杂环的新合成方法至关重要 .

生物活性探索

由于其结构与高等植物中发现的化合物相似,因此可用于探索广泛的生物活性,包括潜在的药用特性 .

肟化反应

该化合物被用作合成海洋生物碱的肟化试剂,这些海洋生物碱对霉菌硫醇S-缀合物酰胺酶(一种与细菌防御机制相关的酶)具有显著的抑制活性 .

材料科学

在材料科学中,可以探索其用于开发具有特定电子或光学特性的新型材料,因为它在与芳香体系融合时有可能形成稳定的杂环 .

农业化学

该化合物可能在农业化学中用于合成新的农用化学品,利用其反应性和2H-吡喃基团的生物学相关性 .

有机合成方法学

它被用于开发有机合成的新方法,例如氧杂电环化、Knoevenagel、炔丙基Claisen和环异构化反应,这些反应是构建复杂有机分子的基础 .

药物研究

生物活性

5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde, also known as THP-furaldehyde, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde

- Molecular Formula : CHO

- InChI Key : JNMHKOWKQBQTIA

The presence of both furan and tetrahydropyran moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that 5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Effects : Studies have reported its efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : THP-furaldehyde has been shown to reduce inflammation in vitro, indicating its potential use in inflammatory diseases.

The biological activities of THP-furaldehyde are thought to be mediated through various mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative damage to cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Membrane Interaction : Its structural features allow it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde:

-

Antioxidant Activity Study

- A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing IC values indicating strong radical scavenging activity (Table 1).

Source:Compound DPPH IC (µg/mL) ABTS IC (µg/mL) 5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde 15.4 12.8 -

Antimicrobial Efficacy

- In vitro tests showed that THP-furaldehyde exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows (Table 2).

Source:Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Anti-inflammatory Effects

- A model of acute inflammation demonstrated that administration of THP-furaldehyde significantly reduced edema in rat paw edema models compared to control groups (Figure 1).

属性

IUPAC Name |

5-(oxan-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMHKOWKQBQTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672407 | |

| Record name | 5-(Oxan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-73-1 | |

| Record name | 5-(Oxan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。